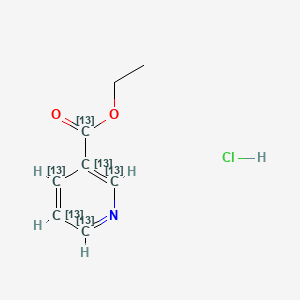

Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt

Vue d'ensemble

Description

Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt is a stable isotope-labeled compound. It is a derivative of nicotinic acid, where the carbon atoms in the nicotinic acid moiety are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for studying metabolic pathways, environmental pollutant standards, and as a chemical reference for identification and quantification.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt involves the esterification of nicotinic acid with ethanol, followed by the introduction of carbon-13 isotopes. The reaction typically occurs under acidic conditions with a catalyst to facilitate the esterification process. The resulting ester is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, where nicotinic acid is reacted with ethanol in the presence of a catalyst. The reaction mixture is then purified through distillation and crystallization to obtain the pure ester. The final step involves converting the ester to its hydrochloride salt form by adding hydrochloric acid.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nicotinic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Nicotinic acid derivatives.

Reduction: Ethyl nicotinate alcohol.

Substitution: Various substituted nicotinic acid esters.

Applications De Recherche Scientifique

Chemistry

Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt serves as a reference standard in isotopic labeling studies. Its synthesis involves the esterification of nicotinic acid with ethanol followed by isotopic labeling, allowing for precise tracking of chemical reactions and pathways.

- Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to nicotinic acid derivatives | Potassium permanganate, CrO3 |

| Reduction | Forms reduced nicotinic acid variants | Lithium aluminum hydride |

| Substitution | Ester group substitution with nucleophiles | Various nucleophiles |

Biology

In biological research, this compound is utilized for metabolic studies to trace biochemical pathways involving nicotinic acid derivatives. Its isotopic labeling helps in understanding the metabolism and distribution of these compounds in biological systems.

- Case Study: Metabolic Pathways

Research has demonstrated that this compound can be used to trace the conversion of nicotinic acid to NAD+ (nicotinamide adenine dinucleotide), which is crucial for cellular metabolism.

Medicine

In the medical field, this compound is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of nicotinic acid derivatives. Understanding these pharmacokinetics is vital for developing therapeutic applications.

- Table 2: Pharmacokinetic Studies Using this compound

| Study Focus | Findings | Implications |

|---|---|---|

| Absorption | Enhanced absorption rates observed | Potential for improved drug formulations |

| Distribution | Targeted delivery to specific tissues | Development of targeted therapies |

| Metabolism | Detailed metabolic pathway mapping | Insights into drug interactions |

Industrial Applications

This compound is also utilized in the cosmetic industry for skin-conditioning products. Its vasodilatory effects improve microcirculation when applied topically.

Vasodilatory Effects

The compound induces a warming sensation on the skin due to increased blood flow, making it beneficial for formulations targeting conditions like cellulite.

- Table 3: Effects of Ethyl Nicotinate on Microcirculation

| Application Type | Effect on Microcirculation |

|---|---|

| Topical Formulations | Increased nutrient delivery to skin tissues |

| Cosmetic Products | Improved skin health and appearance |

Mécanisme D'action

The mechanism of action of Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt involves its incorporation into metabolic pathways as a labeled compound. The carbon-13 isotopes allow researchers to trace the compound’s movement and transformation within biological systems. This helps in understanding the metabolic processes and identifying molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl Nicotinate: The non-labeled version of the compound.

Nicotinic Acid: The parent compound without the ester group.

Methyl Nicotinate: A similar ester with a methyl group instead of an ethyl group.

Uniqueness

Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt is unique due to its stable isotope labeling, which allows for precise tracing in metabolic studies. This feature distinguishes it from other similar compounds and makes it highly valuable in research applications.

Activité Biologique

Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt is a stable isotope-labeled derivative of ethyl nicotinate, which belongs to the class of pyridinecarboxylic acids. This compound has garnered attention due to its potential applications in pharmacology and skin-conditioning cosmetics. Understanding its biological activity is crucial for evaluating its efficacy and safety in various applications.

- Molecular Formula : CHClNO

- Molecular Weight : 193.58 g/mol

- CAS Number : 1346604-87-2

- SMILES Notation : Cl.CCO13C[13c]1[13cH][13cH][13cH]n[13cH]1

Ethyl nicotinate acts primarily through the modulation of nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and neuronal excitability. Its ester form facilitates skin absorption, where it can exert local effects on dermal tissues.

Biological Activity

The biological activities of ethyl nicotinate have been studied in various contexts, particularly focusing on its dermatological applications and pharmacokinetics.

Skin Penetration and Metabolism

Research indicates that ethyl nicotinate demonstrates significant permeability through human skin models. In vitro studies have shown that it undergoes hydrolysis to yield nicotinic acid, which is known for its vasodilatory effects.

Key Findings :

- Skin Transport : Ethyl nicotinate has been shown to penetrate skin effectively, with studies indicating a steady-state flux in hairless rat models .

- Metabolism : Upon topical application, it is metabolized into nicotinic acid, which can enhance blood flow and may contribute to skin conditioning .

Case Study 1: Skin Conditioning

In a study conducted by Bronaugh et al., the diffusion and metabolism of ethyl nicotinate were evaluated using a cultured human skin model. Results indicated that ethyl nicotinate not only penetrated the skin but also exhibited favorable metabolic characteristics, leading to enhanced skin conditioning effects .

Case Study 2: Pharmacokinetics in Animal Models

A study focused on the pharmacokinetics of ethyl nicotinate in hairless rats demonstrated that after topical application, there was a significant concentration of both ethyl nicotinate and its metabolite in the systemic circulation. This suggests effective absorption and potential systemic effects when used in formulations .

Data Tables

| Study | Parameter | Result |

|---|---|---|

| Bronaugh et al. (1982) | Skin Flux | Steady-state flux observed |

| In vitro Metabolism | Hydrolysis Rate | Rapid conversion to nicotinic acid |

| Pharmacokinetic Study | Concentration in Blood | Significant levels post-application |

Propriétés

IUPAC Name |

ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h3-6H,2H2,1H3;1H/i3+1,4+1,5+1,6+1,7+1,8+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWSUZCAGACMEU-SYWPSRQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)[13C]1=[13CH]N=[13CH][13CH]=[13CH]1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747767 | |

| Record name | Ethyl (~13~C_5_)pyridine-3-(~13~C)carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346604-87-2 | |

| Record name | Ethyl (~13~C_5_)pyridine-3-(~13~C)carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.